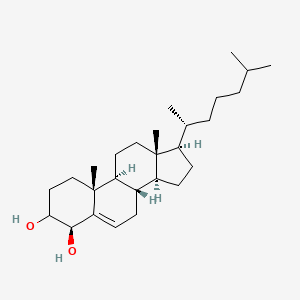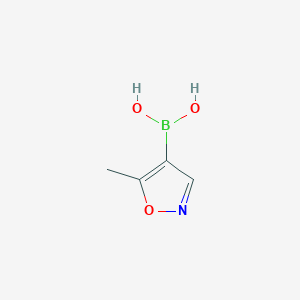
5-Iodo-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-(trifluoromethyl)pyrimidine: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of iodine and trifluoromethyl groups in the pyrimidine ring makes this compound of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogenation: The pyrimidine precursor is first halogenated using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Trifluoromethylation: The halogenated pyrimidine is then subjected to nucleophilic substitution with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions.
Industrial Production Methods: Industrial production of 5-Iodo-4-(trifluoromethyl)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-4-(trifluoromethyl)pyrimidine or 5-thio-4-(trifluoromethyl)pyrimidine can be formed.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Coupling Products: Complex pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-4-(trifluoromethyl)pyrimidine is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is used to study the effects of halogenated and fluorinated pyrimidines on biological systems. It can be incorporated into nucleic acids or other biomolecules to investigate their interactions and functions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of functionalized pyrimidines.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the iodine atom can participate in halogen bonding interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: The compound can be incorporated into DNA or RNA, affecting their structure and function.
Comparación Con Compuestos Similares
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar structure but with a bromine atom instead of iodine.
5-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of iodine.
5-Fluoro-4-(trifluoromethyl)pyrimidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to stronger halogen bonding interactions and different reactivity patterns. The trifluoromethyl group also imparts unique electronic properties, making this compound distinct from its halogenated analogs.
Propiedades
Número CAS |
1260843-81-9 |
|---|---|
Fórmula molecular |
C5H2F3IN2 |
Peso molecular |
273.98 g/mol |
Nombre IUPAC |
5-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H |
Clave InChI |
VYPHMHFPOFIMGM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC=N1)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)


![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)





![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)


![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
